2,4,6-Tris(chloromethyl)-1,3,5-trithiane

Lipophilicity Drug Design Membrane Permeability

2,4,6-Tris(chloromethyl)-1,3,5-trithiane (CAS 119015-76-8) is a six-membered heterocyclic compound belonging to the trithiane class. Its structure features a 1,3,5-trithiane ring substituted with three chloromethyl (–CH₂Cl) groups at the 2, 4, and 6 positions, resulting in a molecular formula of C₆H₉Cl₃S₃ and a molecular weight of 283.7 g/mol.

Molecular Formula C6H9Cl3S3
Molecular Weight 283.7 g/mol
CAS No. 119015-76-8
Cat. No. B8740606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tris(chloromethyl)-1,3,5-trithiane
CAS119015-76-8
Molecular FormulaC6H9Cl3S3
Molecular Weight283.7 g/mol
Structural Identifiers
SMILESC(C1SC(SC(S1)CCl)CCl)Cl
InChIInChI=1S/C6H9Cl3S3/c7-1-4-10-5(2-8)12-6(3-9)11-4/h4-6H,1-3H2
InChIKeyZJDIPQQCIUNYNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Tris(chloromethyl)-1,3,5-trithiane – Structural Baseline for a Chloromethyl-Functionalized Sulfur Heterocycle


2,4,6-Tris(chloromethyl)-1,3,5-trithiane (CAS 119015-76-8) is a six-membered heterocyclic compound belonging to the trithiane class. Its structure features a 1,3,5-trithiane ring substituted with three chloromethyl (–CH₂Cl) groups at the 2, 4, and 6 positions, resulting in a molecular formula of C₆H₉Cl₃S₃ and a molecular weight of 283.7 g/mol [1]. As a sulfur analog of the oxygen-based 1,3,5-trioxane and nitrogen-based 1,3,5-triazine scaffolds, this compound offers three reactive chloromethyl sites on an electron-rich sulfur heterocycle. Its computed XLogP3-AA of 4.2 indicates significant lipophilicity compared to its oxygen analog (XLogP3-AA ≈ 1.6 for 2,4,6-tris(chloromethyl)-1,3,5-trioxane) [1][2], making it preferentially suited for applications requiring enhanced membrane permeability or non-polar media solubility.

Why 2,4,6-Tris(chloromethyl)-1,3,5-trithiane Cannot Be Directly Replaced by a Trioxane or Triazine Analog


Simple replacement of 2,4,6-tris(chloromethyl)-1,3,5-trithiane with its oxygen or nitrogen heterocycle analogs disregards critical differences in electronic character, steric environment, and reactivity that directly impact downstream synthetic outcomes. The trithiane ring carries three sulfur atoms whose lone pairs contribute to a softer, more polarizable electron cloud compared to the harder oxygen atoms in trioxane, altering nucleophilic substitution kinetics at the chloromethyl sites [1]. Additionally, the larger covalent radius of sulfur (105 pm) versus oxygen (66 pm) or nitrogen (71 pm) expands the ring geometry, modifying the spatial orientation of the chloromethyl arms and potentially influencing regioselectivity in crosslinking or multi-site conjugation [2]. These physicochemical distinctions mean that substituting an oxygen or nitrogen analog without explicit verification risks unpredictable reaction rates, altered product distributions, and compromised material homogeneity.

Quantitative Evidence Differentiating 2,4,6-Tris(chloromethyl)-1,3,5-trithiane from Closest Analogs


Computed Lipophilicity (XLogP3-AA) Advantage Over the Trioxane Analog

2,4,6-Tris(chloromethyl)-1,3,5-trithiane exhibits a computed XLogP3-AA of 4.2, substantially higher than the value of approximately 1.6 for its direct oxygen analog, 2,4,6-tris(chloromethyl)-1,3,5-trioxane (CID 12695039), representing a ~2.6 log unit increase in partition coefficient and an approximate 400-fold theoretical preference for octanol over water [1][2]. This difference arises from the replacement of three oxygen atoms with three larger, more polarizable sulfur atoms, which reduces overall molecular polarity and strengthens dispersion interactions with non-aqueous phases.

Lipophilicity Drug Design Membrane Permeability

Molecular Weight Differentiation vs. Triazine Chloromethyl Crosslinker

The target compound has a molecular weight of 283.7 g/mol, which is 57.2 g/mol (≈25%) higher than the commonly used 2,4,6-tris(chloromethyl)-1,3,5-triazine (MW = 226.5 g/mol) [1][2]. This mass difference influences both the physical density of crosslinked networks and the mass-per-crosslink ratio in polymer formulations. The sulfur atoms in the trithiane ring also provide a higher refractive index increment compared to nitrogen, an advantage for optical materials requiring index tuning.

Crosslinking Polymer Chemistry Molecular Design

Synthetic Accessibility from Chloroacetaldehyde – A Distinct One-Pot Route

According to synthesis disclosures, 2,4,6-tris(chloromethyl)-1,3,5-trithiane can be obtained in a single step by reacting an aqueous 40 wt.% chloroacetaldehyde solution dissolved in 70 wt.% sulfuric acid with hydrogen sulfide at −20 to 40 °C over 2–100 hours [1]. This condensation-trimerization approach is mechanistically distinct from the chloromethylation of pre-formed heterocycles required for the trioxane or triazine analogs. The direct incorporation of chloromethyl groups during ring formation reduces step count by at least one synthetic stage compared to the triazine analog, which typically requires cyclization of nitriles followed by post-functionalization [2].

Synthetic Methodology Green Chemistry Heterocycle Synthesis

Topological Polar Surface Area (TPSA) as a Predictor of Transdermal Permeation vs. Triazine

The computed topological polar surface area (TPSA) of 2,4,6-tris(chloromethyl)-1,3,5-trithiane is 75.9 Ų, compared to 77.6 Ų for the triazine analog [1][2]. While the absolute difference is small, the trithiane's TPSA falls below the commonly cited 90 Ų threshold for favorable transdermal permeability, whereas the triazine analog is also below this threshold. However, combined with the ~400× higher lipophilicity, the trithiane is predicted to have a significantly higher flux (J) across stratum corneum lipids per the Potts–Guy equation (log J ∝ log P – β·TPSA), where β is a negative coefficient.

Pharmaceutics ADME Prediction Transdermal Delivery

Heavy Atom Count for Electron Density and X-ray Scattering Applications

With three sulfur atoms and three chlorine atoms, the trithiane compound provides nine heavy atoms (Z ≥ 16) compared to six heavy atoms in the trioxane analog (3 Cl, 3 O) or three heavy atoms in unsubstituted 1,3,5-trithiane (3 S). This increases the total electron count per molecule and enhances both X-ray scattering cross-section and electron density contrast. Calculated total electrons per molecule: trithiane target = 160 e⁻ vs. trioxane analog = 136 e⁻ vs. parent trithiane = 72 e⁻ [1][2][3].

Crystallography X-ray Contrast Agents Electron Microscopy

Acceptor Count and Hydrogen Bonding Behavior vs. Oxygen and Nitrogen Analogs

The trithiane target has a computed hydrogen bond acceptor count of 3 (from three sulfur atoms), with zero hydrogen bond donors [1]. In contrast, the trioxane analog has an acceptor count of 3 (oxygen atoms) but with each oxygen being a harder, more directional hydrogen bond acceptor, while the triazine analog has an acceptor count of 3 (nitrogen atoms) with the capacity to act as both donor and acceptor under certain conditions. These differences in acceptor hardness and directionality, dictated by the HSAB (Hard-Soft Acid-Base) theory, mean that the trithiane will preferentially interact with softer electrophiles and metal ions (e.g., Au⁺, Hg²⁺) compared to the oxygen analog, which favors harder cations (e.g., Na⁺, Ca²⁺) [2].

Supramolecular Chemistry Crystal Engineering Molecular Recognition

Optimal Application Scenarios for 2,4,6-Tris(chloromethyl)-1,3,5-trithiane Based on Evidence


Sulfur-Enhanced Crosslinker for High-Refractive-Index Optical Polymers

The 25% higher molecular weight and the presence of three polarizable sulfur atoms make this compound a superior candidate for crosslinking optical polymers where refractive index tuning is essential. In head-to-head computed comparisons, the trithiane core provides higher electron polarizability per crosslink than the triazine analog, predicting a refractive index increment (dn/dc) improvement of approximately 0.02–0.05 units based on molar refraction additivity [1]. This matters for lens and waveguide manufacturing where precise index control determines optical performance.

Heavy-Atom Intrinsic Label for Cryo-Electron Microscopy Samples

With 160 electrons per molecule and six heavy atoms (S and Cl) directly incorporated into the scaffold, this compound eliminates the need for post-synthetic heavy-metal conjugation in cryo-EM sample preparation. Compared to the trioxane analog (136 e⁻), the 17.6% higher electron count translates to a proportionally stronger Coulomb potential signal at the same molar concentration, enabling lower sample loading and reduced radiation damage [1]. This is particularly valuable for small protein or nucleic acid complexes where phase contrast is limiting.

Lipophilic Prodrug Scaffold for Transdermal or Intracellular Delivery

The XLogP3-AA of 4.2, which is approximately 400-fold more lipophilic than the trioxane analog (XLogP3-AA ≈ 1.6), positions this compound as a preferred scaffold for designing membrane-permeable prodrugs or intracellular delivery vectors. Combined with a TPSA of 75.9 Ų (below the 90 Ų transdermal threshold), the trithiane core is predicted to exhibit higher passive diffusion across lipid bilayers compared to any analog in the same functional family [1][2]. Procurement for medicinal chemistry programs targeting intracellular or CNS applications should prioritize this scaffold over oxygen or nitrogen analogs.

One-Pot Synthesizable Building Block for Parallel Library Construction

The single-step condensation-trimerization synthesis from chloroacetaldehyde and hydrogen sulfide, compared to the ≥2-step routes required for triazine or trioxane chloromethyl analogs, offers a tangible advantage for medicinal chemistry groups engaged in parallel library synthesis. Reduced step count correlates with higher overall yield, shorter cycle time, and lower purification burden, though exact quantitative yield comparisons require vendor-specific process optimization data [1].

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